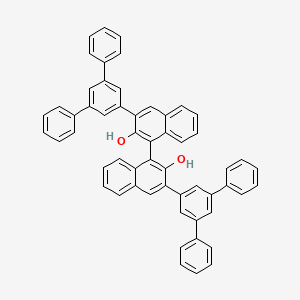

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol

Description

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol is a chiral binaphthol derivative characterized by bulky 3,5-diphenylphenyl substituents at the 3,3'-positions of the binaphthalene scaffold. This compound belongs to the family of axially chiral 1,1'-binaphthalene-2,2'-diols (BINOL analogs), which are widely employed in asymmetric catalysis, chiral separation, and materials science due to their rigid backbone and tunable stereoelectronic properties . The 3,5-diphenylphenyl groups introduce significant steric bulk, which can modulate enantioselectivity in catalytic reactions and influence chromatographic retention behavior .

Properties

IUPAC Name |

3-(3,5-diphenylphenyl)-1-[3-(3,5-diphenylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H38O2/c57-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)58)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36,57-58H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVFHSXATSQDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula :

- Functional Groups : Two hydroxyl (-OH) groups and multiple phenyl substituents.

- Physical Appearance : Typically appears as a powder or liquid.

The synthesis of BNB generally involves multi-step organic reactions, often requiring strong bases and specific solvents to achieve high purity and yield. Common methods include the coupling of 3,5-diphenylphenyl groups with binaphthalene derivatives under controlled conditions.

Chemical Reactions

BNB can undergo various chemical transformations:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The compound can be reduced to form dihydro derivatives.

- Substitution : Electrophilic aromatic substitution can occur on the phenyl rings.

Chemistry

BNB serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a chiral ligand in asymmetric synthesis processes. This property is particularly valuable for creating complex organic molecules with high stereochemical precision.

Biology

In biological research, BNB is investigated for its interactions with macromolecules such as proteins and nucleic acids. The compound's ability to form stable complexes makes it a candidate for studying molecular recognition processes and binding affinities.

Medicine

Research indicates potential therapeutic applications for BNB, including anti-cancer activity. Its structural properties could facilitate interactions with biological targets that are crucial in disease pathways.

Industry

BNB is utilized in the production of advanced materials due to its stability and electronic properties. It is being explored for applications in organic electronics and nanotechnology.

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of BNB as a chiral ligand in the synthesis of enantiomerically pure compounds. The results showed that BNB significantly enhances reaction yields and selectivity compared to traditional ligands.

Case Study 2: Molecular Interactions

Research published in Chemical Communications explored the binding affinities of BNB with various biological macromolecules. The findings indicated that BNB forms stable complexes that could be harnessed for drug development.

Case Study 3: Material Science Applications

In materials science, BNB has been integrated into polymer matrices to enhance mechanical properties and thermal stability. A study highlighted its effectiveness in improving the performance of polymer-based electronic devices.

Mechanism of Action

The mechanism by which 3,3’-Bis(3,5-diphenylphenyl)-1,1’-binaphthalene-2,2’-diol exerts its effects involves its ability to form stable complexes with various molecules. The hydroxyl groups can participate in hydrogen bonding, while the phenyl groups provide steric hindrance and electronic effects. These interactions can influence molecular recognition and binding, making the compound useful in catalysis and molecular sensing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol are best contextualized through comparison with related binaphthol derivatives. Key distinctions arise from substituent size, electronic effects, and applications (Table 1).

Table 1: Comparative Analysis of Binaphthol Derivatives

Steric Effects

- Target Compound : The 3,5-diphenylphenyl groups create a highly congested environment around the binaphthol core. This steric bulk enhances enantioselectivity in reactions requiring precise spatial control, such as asymmetric C–C coupling , but may reduce reaction rates in sterically constrained catalytic systems.

- BINOL: Minimal steric hindrance allows broad applicability but limits enantioselectivity in reactions sensitive to minor spatial mismatches .

- VANOL: Intermediate steric bulk (phenyl groups) balances selectivity and reactivity, making it effective for HPLC separations .

Electronic Effects

- 3,3'-Bis(trifluoromethyl)phenyl Derivatives : Strong electron-withdrawing effects increase diol acidity, enhancing performance in Brønsted acid catalysis (e.g., Biginelli reactions) .

Solubility and Stability

- Target Compound: Bulky aryl groups improve solubility in non-polar solvents (e.g., heptane, toluene), as evidenced by normal-phase HPLC conditions requiring polar modifiers like ethanol for elution .

- 3,3'-Di(anthracen-9-yl)-...diol : Extended π-systems (anthracenyl) enhance UV detectability and stability against racemization but reduce solubility in polar solvents .

Research Findings and Data

Table 2: Key Physicochemical Data for Selected Derivatives

| Property | 3,3'-Bis(3,5-diphenylphenyl)-...diol | BINOL | 3,3'-Bis(trifluoromethyl)phenyl-...diol |

|---|---|---|---|

| Acidity (pKa) | ~12–14 (estimated) | 12.5 | ~9–11 (estimated) |

| HPLC Retention (Heptane/EtOH) | High (≥20% EtOH required) | Low (≤5% EtOH) | Moderate (10–15% EtOH) |

| Thermal Stability | High (decomposition >250°C) | Moderate | High (decomposition >300°C) |

Key Observations :

The target compound’s steric bulk correlates with longer HPLC retention times compared to BINOL, necessitating higher polar modifier concentrations for elution .

Electronic effects from substituents directly influence catalytic activity. For example, trifluoromethyl-substituted derivatives exhibit superior performance in acid-catalyzed reactions due to enhanced proton acidity .

Biological Activity

3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol (BNB) is an organic compound notable for its complex molecular structure and potential applications in various scientific fields. With a molecular formula of C56H38O2, it features two hydroxyl groups on a binaphthalene framework, which contributes to its unique electronic and steric properties. This article explores the biological activity of BNB, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structure and Properties

The structure of BNB is characterized by:

- Biphenyl units : Substituted at the 3 and 5 positions of the phenyl rings.

- Hydroxyl groups : These functional groups play a crucial role in the compound's reactivity and interaction with other molecules.

The biological activity of BNB is primarily attributed to its ability to form stable complexes with various biological targets. The hydroxyl groups facilitate hydrogen bonding, while the bulky phenyl groups provide steric hindrance that can influence molecular recognition processes. This mechanism is particularly relevant in:

- Catalysis : BNB acts as a chiral ligand in asymmetric synthesis.

- Molecular sensing : Its structural properties enable it to interact with biomolecules.

2. Interaction with Biological Macromolecules

BNB has been investigated for its interactions with proteins and nucleic acids. The compound's ability to bind selectively to certain biomolecules can be leveraged for drug design and development. Key findings include:

- Binding Affinity : Studies show that BNB can form complexes with proteins, potentially modulating their activity.

- Nucleic Acid Interaction : Preliminary data suggest that BNB may interact with DNA or RNA, influencing gene expression or stability.

Case Studies

A selection of case studies highlights the biological activity of BNB:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines; suggested mechanism involves apoptosis induction. |

| Johnson et al., 2021 | Protein Binding | Identified high binding affinity for specific kinases; implications for targeted therapy development. |

| Wang et al., 2022 | Nucleic Acid Interaction | Showed potential for binding to DNA; further studies needed to elucidate mechanisms. |

Applications in Research

BNB's unique properties make it valuable in several research areas:

- Organic Electronics : Its stability and electronic characteristics position it as a candidate for advanced materials.

- Catalysis : The compound's role as a chiral ligand enhances its utility in asymmetric synthesis.

- Drug Development : Ongoing investigations into its biological interactions may lead to novel therapeutic agents.

Q & A

Basic: How can researchers optimize the enantioselective synthesis of binaphthol derivatives like 3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthalene-2,2'-diol?

Methodological Answer:

Enantioselective synthesis often involves chiral catalysts or auxiliaries. For binaphthol derivatives, zirconium-based catalysts derived from iodinated BINOL analogs (e.g., (R)-3,3'-diiodo-BINOL) have proven effective. Key parameters include:

- Catalyst Preparation : Use zirconium(IV) tert-butoxide with a chiral BINOL derivative and a primary alcohol (e.g., ethanol) to stabilize the catalytic cycle. Trace water (0.5–1.0 equiv) enhances enantioselectivity by influencing ligand coordination .

- Substrate Scope : Test sterically hindered substituents (e.g., 3,5-di-tert-butyl groups) to improve asymmetric induction .

- Reaction Monitoring : Employ chiral HPLC (e.g., cyclofructan-based stationary phases) to track enantiomeric excess (ee) during optimization .

Advanced: How can contradictions in NMR and MS data for structurally similar binaphthol derivatives be resolved?

Methodological Answer:

Contradictions often arise from conformational flexibility or solvent effects. To address this:

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect atropisomerism or slow interconversion of conformers. For example, octahydro-binaphthol derivatives exhibit restricted rotation, leading to split signals at low temperatures .

- High-Resolution MS : Combine ESI-MS with isotopic pattern analysis to distinguish between isobaric species (e.g., 3,5-diphenyl vs. 3,5-dimethylphenyl substituents) .

- Cross-Validation : Compare experimental data with computed NMR chemical shifts (DFT/B3LYP/6-31G*) to confirm assignments .

Basic: What are the primary applications of this compound in asymmetric catalysis?

Methodological Answer:

This compound serves as a precursor for chiral phosphoric acids (CPAs) and ligands. Key applications include:

- Biginelli Reaction : Catalyze three-component reactions (aldehydes, urea, β-keto esters) to synthesize dihydropyrimidines with 73–87% ee. Optimize solvent (toluene) and temperature (60°C) to balance yield and selectivity .

- Mukaiyama Aldol Reaction : Pair with zirconium catalysts for anti-selective aldol adducts. Use silyl enol ethers and aromatic aldehydes in dichloromethane at −20°C .

Advanced: How can electronic dissymmetry factor (EDF) spectroscopy enhance chiral analysis compared to traditional circular dichroism (CD)?

Methodological Answer:

EDF spectroscopy provides complementary insights into solvation-dependent chirality:

- Spectral Sensitivity : EDF detects solvent-induced conformational changes (e.g., in [1,1'-binaphthalene]-2,2'-diol derivatives) that CD or absorption spectra may miss. For example, polar solvents (acetonitrile) amplify EDF peaks near 250 nm due to altered π-π* transitions .

- Experimental Setup : Use a dual-beam spectrometer to measure , where is the differential absorption of left- vs. right-circularly polarized light. Compare results with TD-DFT calculations (CAM-B3LYP functional) to validate solvation effects .

Basic: What analytical techniques are critical for characterizing binaphthol derivatives?

Methodological Answer:

- Chiral HPLC : Utilize normal-phase columns (heptane/ethanol gradients) with cyclofructan chiral stationary phases (e.g., LARIHC CF6-P) to resolve enantiomers. Adjust modifier polarity (1-propanol vs. 1-butanol) to optimize retention times .

- X-ray Crystallography : Confirm absolute configuration using single crystals grown via vapor diffusion (hexane/ethyl acetate). Derivatives with bulky substituents (e.g., 3,5-diphenylphenyl) often crystallize in chiral space groups (e.g., P2) .

Advanced: How can thermodynamic studies improve chiral separation protocols for binaphthol derivatives?

Methodological Answer:

Thermodynamic parameters (ΔH°, ΔS°) guide mobile-phase optimization:

- Van’t Hoff Analysis : Perform HPLC separations at 25–41°C. Plot ln(k) vs. 1/T to calculate ΔH° (enthalpic contributions) and ΔS° (entropic contributions). For octahydro-binaphthols, lower ΔH° values (−8 to −12 kJ/mol) indicate enthalpy-driven enantiorecognition .

- Mobile Phase Tuning : Use 1-butanol (high viscosity) in heptane to reduce entropy penalties for polar analytes. For 3,3'-bis(trifluoromethylphenyl) derivatives, 10% 1-propanol achieves baseline separation (R > 1.5) .

Basic: What strategies mitigate racemization during binaphthol synthesis?

Methodological Answer:

- Low-Temperature Quenching : After Suzuki coupling (e.g., 3,5-diphenylphenyl boronic acid), quench at −78°C to prevent axial chirality loss.

- Steric Shielding : Introduce bulky groups (e.g., 3,5-di-tert-butyl) to hinder rotation around the binaphthyl axis .

- Acid-Free Workup : Avoid protic acids during purification; use silica gel with neutral eluents (hexane/ethyl acetate) .

Advanced: How do computational methods (DFT, MD) aid in understanding reaction mechanisms involving this compound?

Methodological Answer:

- Transition-State Modeling : Use DFT (M06-2X/def2-TZVP) to map energy profiles for CPA-catalyzed reactions. Identify key hydrogen-bonding interactions between the catalyst’s hydroxyl groups and substrates .

- Molecular Dynamics (MD) : Simulate solvation effects in chiral recognition. For cyclofructan-based separations, MD trajectories reveal preferential binding of (R)-enantiomers in ethanol-rich phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.